Benzene, 1,4-bis[1-(4-ethoxyphenyl)-1-methylethyl]-
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Overview
Description
Benzene, 1,4-bis[1-(4-ethoxyphenyl)-1-methylethyl]- is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with two 1-(4-ethoxyphenyl)-1-methylethyl groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-bis[1-(4-ethoxyphenyl)-1-methylethyl]- typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where benzene undergoes alkylation with 1-(4-ethoxyphenyl)-1-methylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions usually require anhydrous conditions and a controlled temperature to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,4-bis[1-(4-ethoxyphenyl)-1-methylethyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: LiAlH₄, H₂/Pd-C, mild to moderate temperatures.
Substitution: Br₂/FeBr₃, HNO₃/H₂SO₄, controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions typically introduce new functional groups onto the benzene ring.
Scientific Research Applications
Benzene, 1,4-bis[1-(4-ethoxyphenyl)-1-methylethyl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism by which Benzene, 1,4-bis[1-(4-ethoxyphenyl)-1-methylethyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,4-bis(1-methylethyl)-: Similar structure but lacks the ethoxyphenyl groups.
Benzene, 1,4-bis(bromomethyl)-: Contains bromomethyl groups instead of ethoxyphenyl groups.
Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis[4-ethynyl]-: Features ethynyl groups and an ethanediylbis(oxy) linkage
Uniqueness
Benzene, 1,4-bis[1-(4-ethoxyphenyl)-1-methylethyl]- is unique due to its specific substitution pattern and the presence of ethoxyphenyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields.
Properties
CAS No. |
61907-81-1 |
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Molecular Formula |
C28H34O2 |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
1,4-bis[2-(4-ethoxyphenyl)propan-2-yl]benzene |
InChI |
InChI=1S/C28H34O2/c1-7-29-25-17-13-23(14-18-25)27(3,4)21-9-11-22(12-10-21)28(5,6)24-15-19-26(20-16-24)30-8-2/h9-20H,7-8H2,1-6H3 |
InChI Key |
OQBWFCIJVYSVKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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